N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine
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Overview
Description
3-Amino-1H-indazole-6-carbaldehyde oxime is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1H-indazole-6-carbaldehyde oxime typically involves the nitrosation of indoles in a slightly acidic environment. This method allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Another approach involves the use of hypervalent iodine reagents and the Larock annulation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1H-indazole-6-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-Amino-1H-indazole-6-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of biologically active molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1H-indazole-6-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions within the hydrophobic pockets of proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxaldehyde: Shares a similar core structure but lacks the amino and oxime functional groups.
2H-Indazole: Another indazole derivative with different substitution patterns and biological activities.
Indole-3-carbaldehyde: An indole derivative with similar synthetic applications but different biological properties.
Uniqueness
3-Amino-1H-indazole-6-carbaldehyde oxime is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino and oxime groups allows for diverse chemical modifications and enhances its potential as a versatile building block in organic synthesis and drug development .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N4O/c9-8-6-2-1-5(4-10-13)3-7(6)11-12-8/h1-4,13H,(H3,9,11,12) |
InChI Key |
RYRWBHPKEJATDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=NO)NN=C2N |
Origin of Product |
United States |
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